![molecular formula C10H11NO4 B13569049 6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13569049.png)
6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound that belongs to the class of nitroalkenes It features a benzodioxine ring system with a nitroethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine typically involves a multi-step processThe reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography, to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzodioxine derivatives.
Scientific Research Applications
6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with molecular targets through its nitro and benzodioxine functional groups. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The benzodioxine ring system can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Nitroethylbenzene: Similar structure but lacks the benzodioxine ring.
2,3-Dihydrobenzo[b][1,4]dioxine: Lacks the nitroethyl substituent.
Nitroethylene: A simpler nitroalkene without the benzodioxine ring.
Uniqueness
6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the combination of the nitroethyl group and the benzodioxine ring system. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
6-(2-nitroethyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C10H11NO4/c12-11(13)4-3-8-1-2-9-10(7-8)15-6-5-14-9/h1-2,7H,3-6H2 |
InChI Key |
AMAVWOKDYDTRGR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CC[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



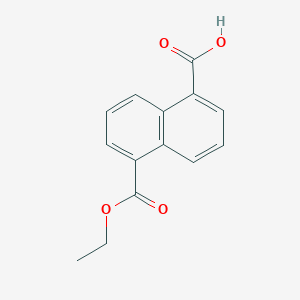
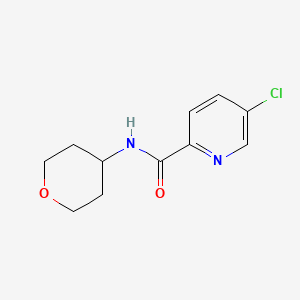
![Ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B13568988.png)

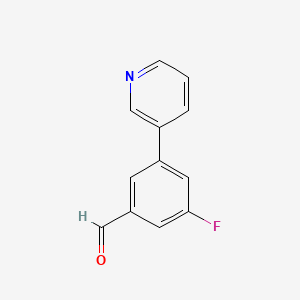
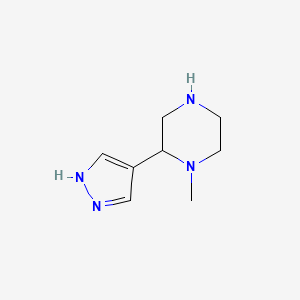

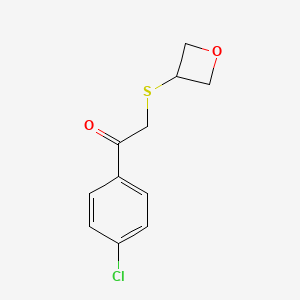
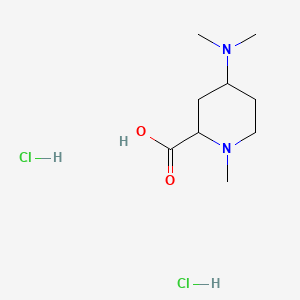
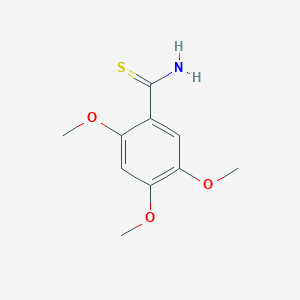
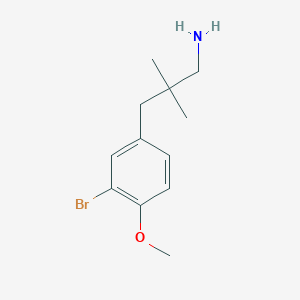
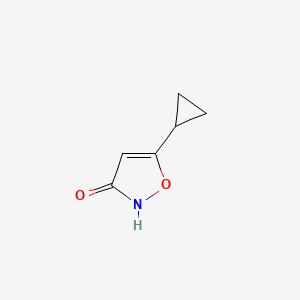
![methyl4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylatehydrochloride](/img/structure/B13569043.png)
